molecular formula C15H19BN2O2 B13669812 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

Cat. No.: B13669812
M. Wt: 270.14 g/mol
InChI Key: IDXIKTPPNJRFEA-UHFFFAOYSA-N
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Description

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline is an organic compound that features a quinoxaline core substituted with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline typically involves the borylation of a quinoxaline derivative. One common method is the palladium-catalyzed borylation of 2-methyl-6-bromoquinoxaline using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

    Hydrolysis: The boronic ester can be hydrolyzed to yield the corresponding boronic acid.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Hydrolysis: Acidic or basic aqueous conditions.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds or other coupled products.

    Oxidation: Boronic acids or other oxidized boron-containing compounds.

    Hydrolysis: Boronic acids.

Scientific Research Applications

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline has several applications in scientific research:

    Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: Potential use in the development of boron-containing drugs or probes for biological studies.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline in chemical reactions typically involves the formation of a boronate complex with a palladium catalyst. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired coupled product. The boronic ester group plays a crucial role in facilitating these reactions by providing a stable and reactive boron center.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline is unique due to its quinoxaline core, which imparts distinct electronic properties and reactivity compared to other boronic esters. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics.

Properties

Molecular Formula

C15H19BN2O2

Molecular Weight

270.14 g/mol

IUPAC Name

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

InChI

InChI=1S/C15H19BN2O2/c1-10-9-17-13-8-11(6-7-12(13)18-10)16-19-14(2,3)15(4,5)20-16/h6-9H,1-5H3

InChI Key

IDXIKTPPNJRFEA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=C(N=C3C=C2)C

Origin of Product

United States

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